molecular formula C19H23N3OS B5801464 N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B5801464
M. Wt: 341.5 g/mol
InChI Key: DDVRHQIPSAMLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies, suggesting its potential as a therapeutic agent for various B-cell malignancies.

Mechanism of Action

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K-AKT-mTOR and NF-κB pathways. This results in the induction of apoptosis and inhibition of proliferation in B-cells.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been shown to induce apoptosis and inhibit proliferation in B-cells in preclinical studies. It has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has a good safety profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit downstream signaling pathways. However, N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide as a therapeutic agent for B-cell malignancies. These include the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors, such as N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide, and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, including the reaction of 3-chloroaniline with sodium methylthiolate to form 3-(methylthio)aniline, which is then reacted with 4-bromo-1-phenylpiperazine to form N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of proliferation in B-cells. N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-9-5-6-16(14-18)20-19(23)15-21-10-12-22(13-11-21)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVRHQIPSAMLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

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